molecular formula C8H5BrN2O3 B8756536 7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B8756536
M. Wt: 257.04 g/mol
InChI Key: PPYOHYSGSIRRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14)

InChI Key

PPYOHYSGSIRRDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (238 mg, 0.878 mmol) and 2 N aqueous sodium hydroxide (1.50 mL, 3.0 mmol) were combined in methanol (5 mL) and heated to 50° C. for 90 minutes. The reaction solution was concentrated to remove the methanol. To the reaction residue was added ethyl acetate (5 mL). The resultant solution was acidified with 1N aqueous hydrochloric acid (1.5 mL) to give a final pH of 4. A precipitate formed which was filtered and dried under vacuum to give the title compound (226 mg, 100%) as a solid. 1H NMR (400 MHz, CD3OD) δ ppm 7.89 (d, J=1.37 Hz, 1H) 7.65 (d, J=1.37 Hz, 1H).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.